
Cbz-4-biphenyl-L-ala
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Overview
Description
Cbz-4-biphenyl-L-ala, also known as carbobenzoxy-4-biphenyl-L-alanine, is an organic compound with the chemical formula C23H21NO4. It is a solid, typically appearing as white crystals or crystalline powder. This compound is primarily used in pharmaceutical synthesis and organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cbz-4-biphenyl-L-ala can be synthesized through various methods. One common approach involves the protection of the amino group of 4-biphenyl-L-alanine with a carbobenzoxy (Cbz) group. This protection is typically achieved using benzyl chloroformate in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Deprotection Reactions
The Cbz group serves as a temporary protective moiety for the α-amino group, enabling selective reactivity in peptide synthesis.
Acidic Hydrolysis
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Conditions : HBr in acetic acid (33% w/v) at 25–40°C
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Mechanism : Protonation of the carbonyl oxygen followed by nucleophilic attack by bromide, releasing CO₂ and benzyl bromide .
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Yield : >90% in 2–4 hours.
Catalytic Hydrogenolysis
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Mechanism : Reductive cleavage of the benzyloxycarbonyl group to yield free L-4-biphenylalanine and toluene .
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Limitations : Incompatible with sulfur-containing residues or reducible functional groups.
Peptide Coupling Reactions
The carboxylic acid group participates in amide bond formation under standard peptide synthesis conditions.
Activation Reagents
Reagent | Solvent | Coupling Efficiency | Byproducts | Source |
---|---|---|---|---|
DCC/HOBt | DMF | 85–92% | DCU | |
EDCl/HOAt | CH₂Cl₂ | 88–95% | Urea derivatives | |
TBTU/DIEA | DMF | 90–97% | Trifluoroacetamide |
Biphenyl Functionalization
The 4-biphenyl moiety undergoes palladium-catalyzed cross-coupling reactions, enhancing its utility in drug discovery.
Suzuki-Miyaura Coupling
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Substrates : Aryl halides (e.g., iodobenzene, bromopyridine) .
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Catalyst System : Pd(PPh₃)₄ (2 mol%), K₃PO₄ (2 equiv.), dioxane/H₂O (3:1) .
Ullmann-Type Coupling
Enzymatic Modifications
Incorporation into peptides via solid-phase synthesis enables studies on enzyme specificity:
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Protease Stability : Resistant to chymotrypsin due to steric hindrance from the biphenyl group.
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Thermolysin Compatibility : Catalyzes hydrolysis at the C-terminal side in biphenyl-containing peptides (kₐₚₚ = 0.45 min⁻¹).
Scientific Research Applications
Pharmacological Applications
Muscarinic Receptor Antagonism
Cbz-4-biphenyl-L-alanine has been identified as a potent muscarinic receptor antagonist. This property is particularly beneficial in treating respiratory disorders such as chronic obstructive pulmonary disease (COPD) and asthma. The compound acts by blocking the muscarinic receptors, leading to bronchodilation and reduced airway resistance. Research indicates that compounds with this structure can be formulated for inhalation, allowing for targeted delivery while minimizing systemic side effects such as dry mouth and cardiovascular issues .
Bronchodilation and Respiratory Therapy
The pharmacological profile of Cbz-4-biphenyl-L-alanine suggests its efficacy in producing bronchodilation. Studies have shown that it can be administered in a way that allows for once-daily dosing due to its long duration of action, which enhances patient compliance compared to traditional therapies requiring multiple daily doses .
Drug Development
Research Tool for Biological Systems
Beyond its therapeutic applications, Cbz-4-biphenyl-L-alanine serves as a valuable research tool in pharmacological studies. Its ability to selectively antagonize muscarinic receptors makes it instrumental in exploring the biological systems involving cholinergic signaling pathways. This capability facilitates the discovery of new chemical entities with similar or improved pharmacological profiles .
Synthesis and Modification
The synthesis of Cbz-4-biphenyl-L-alanine can be achieved through various methodologies, including modifications of existing biphenyl compounds. The ability to alter the biphenyl structure can lead to derivatives with enhanced activity or reduced side effects, making it an attractive candidate for further drug development .
Case Studies
Therapeutic Efficacy in COPD
In clinical studies, compounds similar to Cbz-4-biphenyl-L-alanine have demonstrated significant improvements in lung function metrics among COPD patients. For instance, a study highlighted the effectiveness of inhaled muscarinic antagonists in reducing exacerbations and improving quality of life in individuals with moderate to severe COPD .
Innovative Drug Formulations
Recent innovations have focused on formulating Cbz-4-biphenyl-L-alanine into novel delivery systems that enhance bioavailability and target specificity. One such formulation involves encapsulating the compound within nanoparticles designed for pulmonary delivery, which has shown promising results in preclinical trials .
Mechanism of Action
The mechanism of action of Cbz-4-biphenyl-L-ala involves its interaction with specific molecular targets. In biological systems, it can act as a substrate or inhibitor for enzymes involved in amino acid metabolism. The compound’s effects are mediated through pathways that regulate protein synthesis and degradation .
Comparison with Similar Compounds
Similar Compounds
Cbz-4-biphenyl-D-ala: A stereoisomer with similar properties but different biological activity.
Cbz-4-biphenyl-L-valine: Another Cbz-protected amino acid with a different side chain.
Cbz-4-biphenyl-L-leucine: Similar in structure but with a bulkier side chain.
Uniqueness
Cbz-4-biphenyl-L-ala is unique due to its specific structure, which combines the biphenyl group with the protected amino acid. This combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
Biological Activity
Cbz-4-biphenyl-L-ala, also known as carbobenzoxy-4-biphenyl-L-alanine, is a compound of interest due to its potential biological activities, particularly in the context of cancer research and drug development. This article provides a detailed overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
This compound can be synthesized through various methods, often involving the acylation of L-alanine derivatives with biphenyl-based reagents. This compound exhibits a molecular formula of C23H21NO4 and is characterized by its biphenyl structure which may enhance its binding affinity to biological targets.
Antitumor Activity
Recent studies have highlighted the antitumor potential of this compound analogs. For instance, derivatives have been tested against several cancer cell lines, including MDA-MB 231 (breast cancer) and HeLa (cervical cancer). The compounds demonstrated varying degrees of cytotoxicity, with IC50 values ranging from 8.39 µM to 23.94 µM, indicating significant activity compared to standard chemotherapeutics like doxorubicin .
Table 1: Cytotoxic Activity of this compound Analogues
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | MDA-MB 231 | 9.85 - 23.94 |
This compound | HeLa | 8.39 - 11.70 |
Doxorubicin | MDA-MB 231 | 0.89 |
Doxorubicin | HeLa | 1.68 |
The binding affinity studies showed that these compounds have a higher affinity for tubulin compared to traditional agents, suggesting a potential mechanism involving inhibition of microtubule polymerization, akin to combretastatin analogs .
The primary mechanism by which this compound exerts its antitumor effects is through the inhibition of tubulin polymerization. This action disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells. The structure-activity relationship (SAR) analyses have indicated that modifications in the biphenyl moiety can significantly affect the compound's potency and selectivity .
In Vitro Studies
In vitro assays have shown that this compound derivatives exhibit selective toxicity towards cancer cells while sparing normal cells such as HEK-293. This selectivity is crucial for minimizing side effects in therapeutic applications .
In Vivo Studies
While in vitro results are promising, further research is required to evaluate the in vivo efficacy and safety profiles of this compound. Preliminary animal studies indicate potential for tumor regression; however, detailed pharmacokinetic and toxicological assessments are necessary for clinical translation.
Properties
IUPAC Name |
(2S)-2-(phenylmethoxycarbonylamino)-3-(4-phenylphenyl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO4/c25-22(26)21(24-23(27)28-16-18-7-3-1-4-8-18)15-17-11-13-20(14-12-17)19-9-5-2-6-10-19/h1-14,21H,15-16H2,(H,24,27)(H,25,26)/t21-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZIBVIHXEMIHEQ-NRFANRHFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CC2=CC=C(C=C2)C3=CC=CC=C3)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@@H](CC2=CC=C(C=C2)C3=CC=CC=C3)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.